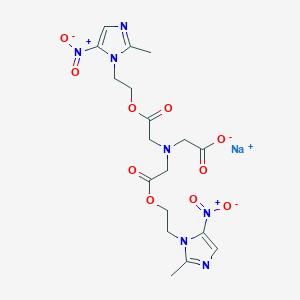

Natrium-2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetat

Übersicht

Beschreibung

Natrium-Glycididazol ist eine Nitroimidazol-Verbindung, die für ihre strahlenverstärkenden Eigenschaften bekannt ist. Es wurde umfassend für seine Fähigkeit untersucht, die Empfindlichkeit von Tumorzellen gegenüber Strahlentherapie zu erhöhen, was es zu einem wertvollen Mittel bei der Behandlung verschiedener Krebsarten macht, darunter Nasopharynxkarzinom und Ösophaguskarzinom .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Natrium-Glycididazol beinhaltet die Auflösung von Mannitol und Natriumhydrogencarbonat in Injektionswasser bei einer Temperatur von 30-40 °C. Der Natrium-Glycididazol-Rohstoff wird dann unter Rühren langsam zu dieser Lösung hinzugefügt, um eine vollständige Auflösung zu gewährleisten. Die Mischung wird dann mit zusätzlichem Injektionswasser versetzt, gleichmäßig gemischt und unter schnellen Kühlbedingungen (10-20 °C) gefriergetrocknet, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Natrium-Glycididazol folgt einem ähnlichen Verfahren, jedoch in größerem Maßstab. Der Prozess ist so konzipiert, dass er einfach, stabil und für die Massenproduktion geeignet ist. Die wichtigsten Schritte umfassen das Auflösen der Komponenten, Mischen, Filtern, Abfüllen, Gefriertrocknen und Verschließen. Dieses Verfahren gewährleistet die Stabilität der Verbindung und reduziert die Abbaurate und Verunreinigungen im Endprodukt .

Wissenschaftliche Forschungsanwendungen

Natrium-Glycididazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Nitroimidazol-Derivaten auf die Strahlenempfindlichkeit zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkungen mit zellulären Komponenten und seine Fähigkeit, die DNA-Schädigung und Apoptose in Krebszellen zu verstärken

Medizin: Natrium-Glycididazol wird in klinischen Studien verwendet, um die Wirksamkeit der Strahlentherapie bei der Behandlung verschiedener Krebsarten zu verbessern, darunter Nasopharynxkarzinom, Ösophaguskarzinom und Kehlkopfkrebs

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-Glycididazol umfasst mehrere Schlüsselprozesse:

DNA-Schädigung: Natrium-Glycididazol verstärkt die DNA-Schädigung, die durch Strahlentherapie verursacht wird, wodurch Tumorzellen anfälliger für die Behandlung werden

Apoptose: Die Verbindung fördert die Apoptose (programmierter Zelltod) in Tumorzellen, wodurch die Wirksamkeit der Strahlentherapie weiter verbessert wird

Molekularziele und Signalwege: Natrium-Glycididazol zielt auf den ATM-Signalweg (Ataxia-Telangiectasie-mutiert) ab und reguliert Proteine wie ATM, p-ATM, CHK2 und P53 herunter, während Proteine wie MDM2 und Cdk2 hochreguliert werden.

Wirkmechanismus

Target of Action

The primary targets of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate are pathogenic protozoan parasites . This compound is derived from metronidazole, a well-known antimicrobial agent .

Mode of Action

The compound interacts with its targets by disrupting their biochemical processes. The nitro group in the imidazole ring of the compound is reduced by intracellular enzymes of the target organisms. This reduction process generates reactive species that can damage the DNA and other critical biomolecules of the parasites, leading to their death .

Biochemical Pathways

The compound affects the DNA synthesis pathway in the target organisms. The reactive species generated from the reduction of the nitro group can cause strand breaks in the DNA, inhibiting its replication and transcription . This disruption of the DNA synthesis pathway leads to the death of the target organisms.

Pharmacokinetics

Based on its structural similarity to metronidazole, it can be inferred that the compound is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the death of the target organisms. By disrupting their DNA synthesis pathway, the compound prevents the replication and growth of the target organisms, leading to their death .

Action Environment

The action of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as the ionization state of the compound can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Sodium glycididazole are largely derived from its imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to interact with various enzymes, proteins, and other biomolecules, contributing to its broad range of chemical and biological properties .

Cellular Effects

It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

The molecular mechanism of Sodium glycididazole is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sodium glycididazole involves the dissolution of mannitol and sodium bicarbonate in injection water at a temperature of 30-40°C. The sodium glycididazole raw material is then slowly added to this solution while stirring to ensure complete dissolution. The mixture is then supplemented with additional injection water, uniformly mixed, and subjected to freeze-drying under rapid cooling conditions (10-20°C) to obtain the final product .

Industrial Production Methods: The industrial production of sodium glycididazole follows a similar process but on a larger scale. The process is designed to be simple, stable, and suitable for large-scale production. The key steps include dissolving the components, mixing, filtering, filling, freeze-drying, and capping. This method ensures the stability of the compound and reduces the degradation and impurities in the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-Glycididazol unterliegt hauptsächlich Reaktionen, die seine radiosensibilisierenden Wirkungen verstärken. Dazu gehören:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre Wirksamkeit als Radiosensibilisator erhöhen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Oxidations- und Reduktionsmittel, abhängig vom gewünschten Ergebnis. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und bestimmte pH-Werte, um eine optimale Reaktionsleistung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Zwischenprodukte, die die radiosensibilisierenden Eigenschaften von Natrium-Glycididazol verstärken. Diese Zwischenprodukte können weiter mit zellulären Komponenten interagieren, um die DNA-Schädigung zu erhöhen und die Apoptose in Tumorzellen zu fördern .

Vergleich Mit ähnlichen Verbindungen

Natrium-Glycididazol wird mit anderen Nitroimidazol-Verbindungen verglichen, wie z. B. Doranidazol und Metronidazol:

Einzigartigkeit: Die einzigartige Fähigkeit von Natrium-Glycididazol, die DNA-Schädigung zu verstärken und die Apoptose in Tumorzellen zu fördern, zusammen mit seiner spezifischen Zielsetzung des ATM-Signalwegs, unterscheidet es von anderen ähnlichen Verbindungen .

Liste ähnlicher Verbindungen:

- Doranidazol

- Metronidazol

Zusammenfassend lässt sich sagen, dass Natrium-Glycididazol eine wertvolle Verbindung im Bereich der Krebsbehandlung ist, insbesondere für seine Fähigkeit, die Wirkung der Strahlentherapie zu verstärken. Seine einzigartigen Eigenschaften und seine breite Palette an Anwendungen machen es zu einem wichtigen Schwerpunkt der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYUJENICVGSJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N7NaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432742 | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173357-17-0 | |

| Record name | Sodium glycididazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM GLYCIDIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

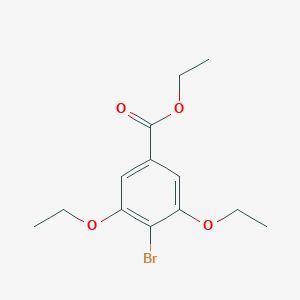

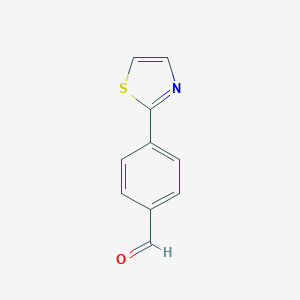

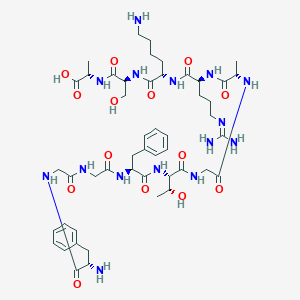

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)